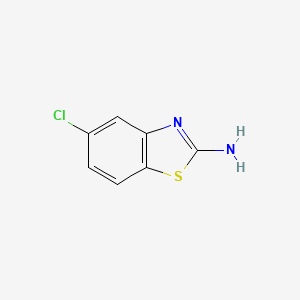

2-Amino-5-chlorobenzothiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSRALHGMVQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174271 | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-00-3 | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20358-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LL9WL723B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 5 Chlorobenzothiazole and Its Derivatives

Established Synthetic Pathways of 2-Aminobenzothiazoles

The construction of the 2-aminobenzothiazole (B30445) scaffold is a cornerstone of its chemistry. Several reliable methods have been developed for this purpose, primarily involving cyclization reactions that form the fused bicyclic system. beilstein-journals.orgwiley.comnih.gov

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is paramount in the synthesis of this class of compounds. Key strategies include the condensation of substituted anilines with thiocyanates and innovative one-pot multicomponent reactions. beilstein-journals.orgwiley.comnih.gov

A classical and widely utilized method for synthesizing 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanate (B1210189) source, often in the presence of an oxidizing agent like bromine. nih.govrjpbcs.com For the synthesis of 2-amino-5-chlorobenzothiazole, 4-chloroaniline (B138754) serves as the starting aniline (B41778) derivative.

The Hugerschoff reaction, a well-known example of this type of synthesis, involves the cyclization of an arylthiourea with bromine in a suitable solvent like chloroform. rjpbcs.comresearchgate.netresearchgate.net The arylthiourea is typically formed in situ from the corresponding aniline and a thiocyanate salt. For instance, 4-chloroaniline can be reacted with potassium thiocyanate to form the corresponding thiourea, which then undergoes oxidative cyclization to yield this compound. rasayanjournal.co.inpjsir.org The use of benzyltrimethylammonium (B79724) tribromide has been reported as a stable and manageable alternative to liquid bromine for this transformation. researchgate.net

Another approach involves the direct thiocyanation of the aniline. For example, treating 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid leads to the formation of 2-amino-6-fluoro-7-chlorobenzothiazole. researchgate.net

The Jacobson cyclization is another powerful method, which involves the oxidative cyclization of thiobenzanilides using potassium ferricyanide (B76249) in a basic medium to produce 2-substituted benzothiazoles. researchgate.netut.ac.irrsc.orgsci-hub.setandfonline.com This method has proven effective for the synthesis of various substituted benzothiazoles. rsc.org

Table 1: Examples of Reagents for Condensation Reactions

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 4-chloroaniline | Potassium thiocyanate | Bromine | This compound |

| Arylthiourea | Bromine | Chloroform | 2-aminobenzothiazole |

| Thiobenzanilide | Potassium ferricyanide | Sodium hydroxide (B78521) | 2-phenylbenzothiazole |

This table provides illustrative examples of reagent combinations used in the synthesis of 2-aminobenzothiazoles.

In recent years, one-pot multicomponent reactions have gained prominence due to their efficiency, atom economy, and simplified procedures. nih.govsemanticscholar.org These reactions allow for the synthesis of complex molecules like 2-aminobenzothiazoles in a single step from simple starting materials.

One such strategy involves the reaction of 2-aminothiophenols with isothiocyanates. clockss.orgrsc.org This reaction can be carried out rapidly and efficiently in water, offering an environmentally sustainable approach. rsc.org Iron-catalyzed one-pot tandem reactions of 2-aminobenzenethiol and isothiocyanates under ligand-free conditions in water have also been developed, providing a practical and efficient route to a variety of 2-aminobenzothiazoles. clockss.org

Another multicomponent approach involves the reaction of an aromatic aldehyde, 2-aminobenzothiazole, and β-naphthol, catalyzed by N-bromosuccinimide (NBS) under solvent-free conditions, to produce 2'-aminobenzothiazolo-arylmethyl-2-naphthols in excellent yields. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of 2-aminobenzothiazoles to minimize environmental impact. nih.govrsc.orgresearchgate.netorganic-chemistry.org A significant focus has been on the use of water as a solvent and the development of catalyst-free or metal-free reaction conditions. wiley.comrsc.orgrsc.orgresearchgate.net

A straightforward and sustainable method for the synthesis of 2-aminobenzothiazoles has been achieved from in situ generated 2-halothioureas using a copper(I) catalyst in water. rsc.orgresearchgate.net This approach demonstrates the superior efficiency of copper iodide (CuI) in water for intramolecular S-arylation compared to organic solvents. rsc.orgresearchgate.net Microwave-assisted synthesis using a CuI catalyst in ethanol (B145695) has also been reported as a green and efficient protocol. researchgate.net

Furthermore, tandem reactions of isothiocyanates with 2-aminothiophenols can be performed efficiently in water, which acts as a rate-accelerating medium. rsc.org The development of an artificial Vitreoscilla hemoglobin containing a cobalt porphyrin cofactor has been shown to catalyze the oxidative cyclization for the synthesis of 2-aminobenzothiazoles in water under aerobic conditions with high yields and catalytic turnovers. rsc.org

Solvent-free and catalyst-free methods have also been explored. For instance, the condensation of aromatic aldehydes with 2-aminothiophenol (B119425) under melt conditions provides a high-yielding and eco-friendly route to 2-arylbenzothiazoles. researchgate.net Additionally, an iodine-catalyzed, metal-free process has been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, using molecular oxygen as the oxidant. acs.org

Derivatization Strategies for this compound

Once the this compound core is synthesized, its properties can be further modified by derivatization, particularly at the reactive amino group. researchgate.netresearchgate.netrdd.edu.iq

Functionalization at the Amino Group

The amino group at the 2-position of the benzothiazole ring is a key site for chemical modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. researchgate.netresearchgate.netrdd.edu.iqnih.govacs.org This functionalization is crucial for tuning the biological and chemical properties of the resulting compounds. nih.goviajesm.in

A common strategy involves the reaction of this compound with various electrophilic reagents. nih.govacs.org For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium hydroxide yields an ester derivative. researchgate.netrdd.edu.iquobaghdad.edu.iq This ester can then be further reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide derivative. researchgate.netrdd.edu.iquobaghdad.edu.iq This hydrazide is a versatile intermediate that can be used to synthesize various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. rdd.edu.iquobaghdad.edu.iq

Acylation of the amino group is another straightforward derivatization method. nih.gov For instance, 2-amino-6-nitrobenzothiazole (B160904) can be acylated with acetic anhydride. nih.gov Similarly, 2-aminobenzothiazole can be reacted with monochloroacetyl chloride to form (1-chloroacetyl)-2-aminobenzothiazole, which can then be condensed with various amines. nih.gov

The amino group can also participate in the formation of Schiff bases. Reaction of this compound with aldehydes, such as bromobenzaldehyde, yields the corresponding azomethine. rdd.edu.iquobaghdad.edu.iq This Schiff base can then be converted into other heterocyclic structures, like thiazolidinones, by reacting with 2-mercaptoacetic acid. rdd.edu.iquobaghdad.edu.iq

Table 2: Examples of Derivatization Reactions at the Amino Group

| Starting Material | Reagent | Product Type |

| This compound | Ethyl chloroacetate, KOH | Ester derivative |

| Ester derivative | Hydrazine hydrate | Hydrazide derivative |

| Hydrazide derivative | Carbon disulfide, KOH | 1,3,4-Oxadiazole (B1194373) derivative |

| This compound | Bromobenzaldehyde | Azomethine (Schiff base) |

| Azomethine | 2-Mercaptoacetic acid | Thiazolidinone derivative |

This table illustrates various derivatization strategies starting from the amino group of this compound.

Amide Formation

A common synthetic route involves the formation of an amide linkage. For instance, new benzothiazole derivatives have been synthesized by reacting 2-amino-6-chlorobenzothiazole (B160215) or 2-amino-5-fluorobenzothiazole (B1268510) with various substituted acyl chlorides. nih.gov This reaction is typically carried out in a solvent like dioxane with a binding agent such as triethylamine, under reflux conditions for several hours. nih.gov The progress of the reaction is monitored by thin-layer chromatography (TLC). nih.gov

Another approach starts with the reaction of this compound with ethyl chloroacetate in the presence of potassium hydroxide to yield an ester derivative. researchgate.netrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net This intermediate serves as a key building block for further modifications. researchgate.netrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net For example, reacting 2-amino-6-chlorobenzothiazole with ethyl chloroacetate in dry acetone (B3395972) with potassium carbonate yields ethyl [6-chloro-1, 3- benzothiazole-2-yl) amino] acetate. saspublishers.com

Similarly, the reaction of this compound with chloroacetic acid in the presence of potassium hydroxide and absolute ethanol results in the formation of (5-chlorobenzo[d]thiazol-2-yl)glycine. rdd.edu.iq

Hydrazide and Heterocyclic Ring Formation

The ester derivatives obtained from amide formation are often converted to hydrazides, which are versatile intermediates for synthesizing various heterocyclic rings. Refluxing the ester derivative with hydrazine hydrate in ethanol yields the corresponding acetohydrazide. researchgate.netrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.netsaspublishers.com For example, 2-[(6-chloro-1,3-benzothiazole-2-yl)amino]acetohydrazide is prepared by refluxing ethyl [6-chloro-1,3-benzothiazole-2-yl)amino]acetate with hydrazine hydrate in absolute ethanol. saspublishers.com

These hydrazides can then be used to construct different heterocyclic systems. The reaction of the hydrazide derivative with carbon disulfide and potassium hydroxide in ethanol leads to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

Furthermore, reacting the ester derivative with thiosemicarbazide, followed by treatment with sodium hydroxide, results in the formation of a 1,2,4-triazole-3-thiol derivative. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq Another pathway involves reacting the acetohydrazide with aromatic aldehydes in ethanol with a few drops of acetic acid to synthesize arylidene derivatives. saspublishers.com

Modifications on the Benzothiazole Nucleus

Introduction of Heterocyclic Moieties

The this compound scaffold can be elaborated by introducing various heterocyclic moieties. One method involves reacting the (5-chlorobenzo[d]thiazol-2-yl)glycine intermediate with ortho-phenylenediamine in absolute ethanol to yield a benzimidazole (B57391) derivative. rdd.edu.iqresearchgate.net

Another strategy involves the synthesis of an azomethine by reacting this compound with bromobenzaldehyde. rdd.edu.iquobaghdad.edu.iq This azomethine can then be converted to a thiazolidinone derivative by reacting it with 2-mercaptoacetic acid. rdd.edu.iquobaghdad.edu.iq

Spiroindolinone Incorporation

A notable modification is the incorporation of a spiroindolinone moiety. This is achieved by reacting 1H-indole-2,3-diones with 2-amino-4-chlorothiophenol in ethanol under reflux. tandfonline.comistanbul.edu.trresearchgate.net This reaction leads to the formation of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives. tandfonline.comresearchgate.net A specific example is the synthesis of 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole- 2,3'-indole]-2'(1'H)-one from the reaction of 1-methyl- 5-nitro-1H-indole-2,3-dione with 2-amino-4-chlorothiophenol in ethanol. dergipark.org.tr

Characterization Techniques in Synthetic Studies

The structural elucidation of the synthesized this compound derivatives is accomplished using a combination of spectroscopic methods.

Spectroscopic Methods (e.g., FT-IR, 1H-NMR, 13C-NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy is routinely used to identify functional groups. For instance, the FT-IR spectrum of the ester derivative formed from the reaction of this compound and ethyl chloroacetate shows a characteristic C=O stretching vibration at 1739.6 cm⁻¹ and an N-H stretching vibration at 3434.7 cm⁻¹. rdd.edu.iq Asymmetric and symmetric stretching vibrations of the CH₂ group appear at 2925.4 cm⁻¹ and 2854.4 cm⁻¹, respectively. rdd.edu.iq For a benzimidazole derivative, bands at 3277 cm⁻¹ and 3174 cm⁻¹ are assigned to N-H and aromatic C-H stretching, respectively, while a band in the range of 1614-1683 cm⁻¹ corresponds to the C=N stretching vibration. rdd.edu.iq In spiroindolinone derivatives, the N-H and C=O groups exhibit stretching vibrations at approximately 3349 cm⁻¹ and 1739 cm⁻¹, respectively. dergipark.org.tr

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides detailed information about the proton environment in the molecule. In a 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine derivative, the aromatic protons appear as multiplets in the δ 7.103–7.545 ppm range, the -NH proton as a singlet at δ 5.149 ppm, and the -CH₂ protons as a singlet at δ 4.646 ppm. nih.gov For N-benzyl-6-chlorobenzo[d]thiazol-2-amine, the aromatic protons are observed between δ 7.243 and 7.540 ppm, the -NH proton at δ 5.160 ppm, and the -CH₂ protons at δ 4.631 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy is used to determine the carbon framework. For N-benzyl-6-chlorobenzo[d]thiazol-2-amine, the thiazole (B1198619) carbon appears at δ 166.9 ppm, and the benzothiazole and phenyl carbons resonate in the range of δ 118.9–151.2 ppm, with the -CH₂- carbon at δ 47.2 ppm. nih.gov In the case of 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine, the benzothiazole and phenyl carbons show signals between δ 114.4 and 130.4 ppm, and the -CH₂- carbon is observed at δ 48.6 ppm. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. For example, the ESI-MS spectrum of N-benzyl-6-chlorobenzo[d]thiazol-2-amine shows a molecular ion peak [M+H]⁺ at m/z 275.1. nih.gov Similarly, 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine exhibits an [M+H]⁺ peak at m/z 293.5. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (primarily carbon, hydrogen, and nitrogen) of a synthesized compound. In the context of this compound and its derivatives, this method is crucial for verifying the empirical formula of the newly formed molecules. By comparing the experimentally determined percentages of elements with the theoretically calculated values based on the proposed molecular structure, researchers can confirm the successful synthesis and purity of the compounds.

Detailed Research Findings

The successful synthesis of various novel derivatives of this compound has been consistently confirmed through elemental analysis. rdd.edu.iquobaghdad.edu.iq In numerous studies, the structures of newly prepared compounds were established using spectroscopic methods alongside elemental (C.H.N.) analysis. rdd.edu.iqgrafiati.com

For instance, a series of N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides were prepared by reacting 2-chloroacetamido-5-chloro-benzothiazole with various primary and secondary amines. The structures of these final compounds were elucidated through spectral data and elemental analysis, where the found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values. koreascience.kr Similarly, a series of 2-phenol-benzothiazole derivatives underwent elemental analysis for C, H, and N, with results found to be within ±0.3% of the theoretical values, confirming their structures. nih.gov

The synthesis of benzothiazole derivatives incorporated with thiazolidin-4-one and azetidin-2-one (B1220530) rings also utilized elemental analysis to confirm the final structures. arabjchem.org The analysis of these complex heterocyclic systems showed a strong correlation between the found and calculated elemental percentages. arabjchem.org This analytical validation is a common and critical step reported across the synthesis of diverse this compound derivatives, including those containing oxadiazole, triazole, and benzimidazole moieties. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq The consistency between the calculated and experimental values provides definitive evidence for the proposed chemical structures. koreascience.krnih.gov

Data on Elemental Composition of this compound Derivatives

The following table summarizes the elemental analysis data for several derivatives of this compound, comparing the calculated theoretical percentages with the experimentally found values.

Biological Activities and Therapeutic Potential of 2 Amino 5 Chlorobenzothiazole Derivatives

Anticancer Activity

Derivatives of 2-amino-5-chlorobenzothiazole have demonstrated notable anticancer activity across a variety of cancer types. Their chemical structure provides a versatile platform for the synthesis of compounds with enhanced potency and selectivity against tumor cells.

The cytotoxic potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Derivatives of this compound have shown significant antiproliferative effects against several breast cancer cell lines. For instance, a series of novel 2-aminobenzothiazole (B30445) derivatives demonstrated moderate to high anticancer activity against MCF-7 and MDA-MB-231 cell lines. researchgate.net One of the most potent compounds in a study, compound 8i, exhibited an IC50 value of 6.34 μM against the MCF-7 cell line. researchgate.net Another compound, 8m, also showed significant activity with an IC50 value of 8.30 µM against the same cell line. researchgate.net

Furthermore, some derivatives have been shown to be more potent than the standard chemotherapeutic drug doxorubicin (B1662922) against the triple-negative breast cancer cell line MDA-MB-231. nih.gov The antiproliferative activity of certain 2-aminobenzothiazole derivatives against MCF-7 and MDA-MB-231 cell lines has been attributed to their ability to inhibit phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net For example, compounds OMS5 and OMS14, which feature a 4-nitroaniline (B120555) and piperazine-4-nitroaniline moiety respectively, were effective in reducing the growth of both MCF-7 and lung cancer (A549) cell lines, with IC50 values ranging from 22.13 to 61.03 μM. nih.govresearchgate.net

Another study reported on indole-based benzothiazole (B30560) derivatives, where chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (compound 55) displayed an IC50 value of 0.88 µM against MDA-MB-231 cells. nih.gov Naphthalimide-benzothiazole derivatives also showed cytotoxicity against MCF-7 cells, with one compound exhibiting an IC50 value of 5.08 ± 0.3 µM. nih.govtandfonline.com Additionally, some N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives demonstrated antiproliferative effects against the T47D breast cancer cell line that were higher than the standard drug cisplatin. nih.gov

Antiproliferative Activity of this compound Derivatives on Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8i | MCF-7 | 6.34 | researchgate.net |

| Compound 8m | MCF-7 | 8.30 | researchgate.net |

| OMS5 | MCF-7 | 22.13 - 61.03 | nih.govresearchgate.net |

| OMS14 | MCF-7 | 22.13 - 61.03 | nih.govresearchgate.net |

| Chlorobenzyl indole semicarbazide benzothiazole (55) | MDA-MB-231 | 0.88 | nih.gov |

| Naphthalimide derivative (67) | MCF-7 | 5.08 ± 0.3 | nih.govtandfonline.com |

The antiproliferative activity of this compound derivatives extends to lung cancer. Several studies have documented the cytotoxic effects of these compounds on the A549 non-small cell lung cancer cell line. For example, a dichlorophenyl-containing chlorobenzothiazole derivative (compound 51) exhibited potent anticancer activity against nine different cancer cell lines, including a GI50 value of 7.18 × 10⁻⁸ M against the HOP-92 non-small cell lung cancer cell line. nih.gov

In another study, benzothiazole derivatives were synthesized and tested for their anticancer activities against the A549 cell line, with two derivatives showing good activity with IC50 values of 10.67 ± 2.02 µg/mL and 9.0 ± 1.0 µg/mL. nih.gov Indole-based benzothiazole derivatives also showed activity against A549 cells, with one compound having an IC50 value of 0.84 µM. nih.gov Furthermore, naphthalimide-benzothiazole derivatives demonstrated antitumor activity against the A549 cell line, with IC50 values of 4.074 ± 0.3 µM and 3.89 ± 0.3 µM for two different derivatives. nih.govtandfonline.com A newly synthesized active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), significantly inhibited the proliferation of A549 cells. frontiersin.orgnih.gov

Antiproliferative Activity of this compound Derivatives on Lung Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| Dichlorophenyl containing chlorobenzothiazole (51) | HOP-92 | 7.18 × 10⁻⁸ M (GI50) | nih.gov |

| Benzothiazole derivative (61) | A549 | 10.67 ± 2.02 µg/mL | nih.gov |

| Benzothiazole derivative (62) | A549 | 9.0 ± 1.0 µg/mL | nih.gov |

| Indole based benzothiazole (55) | A549 | 0.84 µM | nih.gov |

| Naphthalimide derivative (66) | A549 | 4.074 ± 0.3 µM | nih.govtandfonline.com |

| Naphthalimide derivative (67) | A549 | 3.89 ± 0.3 µM | nih.govtandfonline.com |

Information specifically detailing the antiproliferative effects of this compound derivatives on the IGROV-1 ovarian cancer cell line is limited in the provided search results. However, the broad-spectrum anticancer activity of this class of compounds suggests potential efficacy against ovarian cancer, which warrants further investigation.

The anticancer evaluation of this compound derivatives has been extended to a variety of other cancer cell lines. A series of novel derivatives demonstrated moderate to high anticancer activity against the HepG2 (liver) cancer cell line. researchgate.net Pyrimidine-based derivatives of 2-aminobenzothiazole were also evaluated against HepG2 and HCT116 (colon) tumor cell lines.

Indole-based benzothiazole derivatives have shown potent activity against HT-29 (colon) cancer cells, with one compound exhibiting an IC50 value of 0.024 µM. nih.gov Naphthalimide-benzothiazole derivatives also displayed good antitumor activity against HT-29 cells, with IC50 values of 3.72 ± 0.3 µM and 3.47 ± 0.2 µM for two different compounds. nih.govtandfonline.com

Furthermore, certain amidino-substituted benzothiazoles have shown strong and selective inhibitory effects on HuT78 (T-cell lymphoma) cells, with one compound having an IC50 of 1.6 µM without significant toxicity to normal cells. mdpi.com Another benzimidazole (B57391) analog demonstrated pronounced cell growth inhibition on THP1 (acute monocytic leukemia) cells in the nanomolar range (IC50 = 0.8 µM). mdpi.com One derivative also showed high antitumor activity against the U251 (glioblastoma) cell line with a growth percentage below 25%. tandfonline.com

Antiproliferative Activity of this compound Derivatives on Other Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole based benzothiazole (55) | HT-29 | 0.024 | nih.gov |

| Naphthalimide derivative (66) | HT-29 | 3.72 ± 0.3 | nih.govtandfonline.com |

| Naphthalimide derivative (67) | HT-29 | 3.47 ± 0.2 | nih.govtandfonline.com |

| Amidino benzothiazole (36c) | HuT78 | 1.6 | mdpi.com |

| Benzimidazole analog (45a) | THP1 | 0.8 | mdpi.com |

The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. A primary mechanism of action is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov

Several derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/AKT/mTOR signaling pathway that promotes cell growth and survival. nih.govnih.govresearchgate.net For example, compound 54, a 2-aminobenzothiazole derivative, was a potent PI3Kα inhibitor with an IC50 of 1.03 nM and significantly suppressed the growth of MCF-7 cells. nih.gov Some compounds also inhibit other kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are pivotal in tumor growth and angiogenesis. nih.gov

In addition to kinase inhibition, these derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of proteins involved in the apoptotic cascade, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, some derivatives can cause cell cycle arrest, halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase. nih.gov For instance, compound B7, a 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to inhibit both the AKT and ERK signaling pathways and induce apoptosis and cell cycle arrest. frontiersin.orgnih.gov

Mechanisms of Action in Anticancer Therapy

Kinase Inhibition (e.g., PI3K, AKT, mTOR, EGFR, CDK2, p42/44 MAPK)

A primary mechanism behind the anticancer potential of this compound derivatives is their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression. nih.govresearchgate.net

Derivatives have been shown to suppress the activity of key kinases such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), mammalian Target of Rapamycin (mTOR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and p42/44 Mitogen-Activated Protein Kinase (MAPK). nih.govresearchgate.net For instance, a series of novel 2-aminobenzothiazole compounds, including OMS1 and OMS2, demonstrated inhibitory activity against PI3Kγ. nih.govresearchgate.net Another derivative, compound 8i, was also confirmed to have PI3K inhibitory activity through the downregulation of p-Akt expression. researchgate.net

One specific derivative, an ethyl pyrazole-4-carboxylate analog of 2-amino-6-chlorobenzothiazole (B160215), was identified as a potent EGFR kinase inhibitor, showing an IC50 value of 0.239 μM. tandfonline.com At a concentration of 100 μM, this compound inhibited EGFR kinase activity by 94.45%, while showing significantly less effect on ten other kinases. tandfonline.com

Further studies on a compound designated OMS14 revealed moderate action against PIK3CD/PIK3R1 (p110 δ/p85 α), with 65% inhibition, suggesting a potential mechanism for its anticancer activity. nih.govresearchgate.net The compound SKLB-163 was found to down-regulate phosphorylated AKT, implicating it in the inhibition of this critical survival pathway. researchgate.net This multi-targeted kinase inhibition underscores the potential of these derivatives as broad-spectrum anticancer agents. nih.govresearchgate.net

Table 1: Kinase Inhibition by this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Target Kinase | Activity Measurement | Source |

|---|---|---|---|

| Ethyl pyrazole-4-carboxylate derivative | EGFR | IC50: 0.239 μM | tandfonline.com |

| OMS14 | PIK3CD/PIK3R1 (p110 δ/p85 α) | 65% inhibition | nih.govresearchgate.net |

| OMS1 | PI3Kγ | 47% inhibition (at 100 μM) | nih.govresearchgate.net |

| OMS2 | PI3Kγ | 48% inhibition (at 100 μM) | nih.govresearchgate.net |

| Compound 8i | PI3K | Downregulation of p-Akt | researchgate.net |

Induction of Apoptosis and Senescent Cell Death

A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Derivatives of this compound have been shown to trigger this process. Research indicates that certain benzothiazole-piperazine derivatives can induce apoptosis by causing cell cycle arrest at the subG1 phase. researchgate.net The compound SKLB-163 has been specifically noted for its radiosensitizing effects, which are correlated with the induction of apoptosis through the activation of caspase-3. researchgate.net Other studies have demonstrated that by blocking kinase proteins, these compounds can lead to senescent cell death. nih.gov The induction of DNA damage is another mechanism through which these derivatives can trigger apoptosis and inhibit cancer cell growth. researchgate.net

Inhibition of Cell Proliferation and Migration

The uncontrolled proliferation and migration of cancer cells are fundamental to tumor growth and metastasis. Several this compound derivatives have demonstrated potent antiproliferative and anti-migratory effects. For example, a compound known as SKLB-163 was shown to inhibit the proliferation and migration of nasopharyngeal carcinoma (NPC) cells. researchgate.net

In one study, novel benzothiazole-piperazine compounds were tested against various cancer cell lines, including liver (HUH-7), breast (MCF-7), and colorectal (HCT-116), with most derivatives showing active inhibition of cell growth. researchgate.net Similarly, a study focused on newly synthesized 2-aminobenzothiazole derivatives found that compounds OMS5 and OMS14, which feature a 4-nitroaniline structure, significantly inhibited the growth of lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 22.13 to 61.03 μM. nih.govresearchgate.net Another active compound, B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine), significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells. nih.gov The compound also inhibited the migration of A431 and A549 cells, as evaluated by a scratch wound healing assay. nih.gov

Role of Cytochrome P450 1A1 Biotransformation

The anticancer activity of some benzothiazole derivatives is dependent on their metabolic activation within the body. Cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in tumors, plays a crucial role in this process. nih.gov Studies on fluorinated 2-aryl-benzothiazole compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), have shown that their potent antitumor properties involve bioactivation by CYP1A1. nih.gov This enzyme mediates the transformation of the parent compound into reactive electrophilic intermediates. tandfonline.com These reactive molecules can then form covalent adducts with DNA, leading to lethal cell damage and selective death in cancer cells. nih.govtandfonline.com This bioactivation pathway highlights a targeted approach, as the drug's cytotoxic potential is unleashed preferentially in cancer cells with high CYP1A1 expression. nih.gov

Antimicrobial Activity

Beyond their anticancer properties, this compound derivatives have demonstrated significant antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents. rsc.orgresearchgate.net

Antifungal Activity (e.g., Candida glabrata, Aspergillus niger, Candida albicans, Aspergillus flavus)

These compounds have been tested against a range of pathogenic fungi. A study involving newly synthesized derivatives of this compound showed that some compounds exhibited good activity against Candida glabrata and Aspergillus niger when compared to the standard drug fluconazole. uobaghdad.edu.iq Other research has confirmed the efficacy of various benzothiazole derivatives against Candida albicans and Aspergillus species. tandfonline.comrsc.orgresearchgate.net

A series of 6-substituted 2-aminobenzothiazole derivatives were screened, with nearly all showing some level of antifungal activity against several Candida species. ucl.ac.benih.gov Specifically, compounds designated 1n and 1o were the most potent, with Minimum Inhibitory Concentration (MIC) values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. ucl.ac.benih.gov The presence of bulky groups at the 6-position of the 2-aminobenzothiazole structure appears to be important for enhancing antifungal activity. ucl.ac.be

Table 2: Antifungal Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Fungal Species | Activity Measurement | Source |

|---|---|---|---|

| Various synthesized derivatives | Candida glabrata | Good measurable activity | uobaghdad.edu.iq |

| Various synthesized derivatives | Aspergillus niger | Good measurable activity | uobaghdad.edu.iqresearchgate.net |

| Compound 1n | Candida albicans | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 1o | Candida albicans | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 1n | Candida parapsilosis | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 1o | Candida parapsilosis | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 1n | Candida tropicalis | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 1o | Candida tropicalis | MIC: 4-8 μg/mL | ucl.ac.benih.gov |

| Compound 53 | Candida albicans | Significant activity | tandfonline.com |

| Compounds 18 and 20 | Candida albicans | Good activity | researchgate.net |

Antibacterial Activity (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus epidermidis)

Derivatives of this compound have also been evaluated for their effectiveness against a wide array of both Gram-positive and Gram-negative bacteria. Studies have reported moderate to good antibacterial activity against species such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. researchgate.netresearchgate.net

Specific derivatives have shown notable potency. For example, a thiazolidin-4-one derivative of benzothiazole (compound 8a-d) was highly active against P. aeruginosa and E. coli, with MIC values ranging from 0.09–0.18 mg/ml, comparable to standard antibiotics. nih.gov Another study found that amino-benzothiazole Schiff base analogues (46a and 46b) were equipotent to ciprofloxacin (B1669076) against E. coli and P. aeruginosa, with an MIC of 15.62 μg/ml. nih.gov Furthermore, certain imidazo(2,1-b)-benzothiazole derivatives (13d, 13h, and 13m) exhibited excellent activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa when compared to ampicillin. researchgate.net The antibacterial potential also extends to other significant pathogens, including Klebsiella pneumoniae and Staphylococcus epidermidis. tandfonline.comrsc.org

Table 3: Antibacterial Activity of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Bacterial Species | Activity Measurement (MIC) | Source |

|---|---|---|---|

| Thiazolidin-4-one derivatives (8a-d) | Pseudomonas aeruginosa | 0.09–0.18 mg/ml | nih.gov |

| Thiazolidin-4-one derivatives (8a-d) | Escherichia coli | 0.09–0.18 mg/ml | nih.gov |

| Schiff base analogues (46a, 46b) | Escherichia coli | 15.62 μg/ml | nih.gov |

| Schiff base analogues (46a, 46b) | Pseudomonas aeruginosa | 15.62 μg/ml | nih.gov |

| Cu (II) complex (172) | Staphylococcus aureus | 9 µg/ml | nih.gov |

| Cu (II) complex (172) | Escherichia coli | 8 µg/ml | nih.gov |

| Imidazo(2,1-b)-benzothiazoles (13d, 13h, 13m) | Staphylococcus aureus | Excellent activity | researchgate.net |

| Imidazo(2,1-b)-benzothiazoles (13d, 13h, 13m) | Bacillus subtilis | Excellent activity | researchgate.net |

| Imidazo(2,1-b)-benzothiazoles (13d, 13h, 13m) | Escherichia coli | Excellent activity | researchgate.net |

| Imidazo(2,1-b)-benzothiazoles (13d, 13h, 13m) | Pseudomonas aeruginosa | Excellent activity | researchgate.net |

| Compound 53 | Staphylococcus aureus | Significant activity | tandfonline.com |

| Compound 53 | Staphylococcus epidermidis | Significant activity | tandfonline.com |

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes. A study focusing on the synthesis of novel benzothiazole derivatives for both anticancer and anti-inflammatory activities identified several compounds with significant anti-inflammatory effects. nih.govnih.gov The anti-inflammatory potential was assessed by measuring the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

One notable derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) , demonstrated a significant reduction in the levels of these inflammatory markers. nih.gov This dual activity suggests a potential link between inflammation and cancer pathways that can be targeted by such compounds. nih.gov The synthesis of these derivatives often involves reacting 2-amino-6-chlorobenzothiazole with various acyl chlorides or benzyl (B1604629) halides. nih.gov Another study highlighted that substituting the 2-aminobenzothiazole ring at the 4 or 5 position with electron-withdrawing groups, such as a chloro group, can enhance anti-inflammatory activity. unam.mxsphinxsai.com

| Compound ID | Chemical Name | Anti-inflammatory Target | Key Findings |

| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | IL-6, TNF-α | Significantly decreased the activity of IL-6 and TNF-α. nih.gov |

| Bt2 | 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Showed anti-inflammatory activity comparable to diclofenac (B195802) sodium. sphinxsai.com |

Antidiabetic Activity and Enzyme Inhibition (e.g., Alpha-glucosidase)

The pursuit of novel therapeutic agents for diabetes has led to the exploration of benzothiazole derivatives. Research has shown that compounds derived from this compound can exhibit antidiabetic properties. koreascience.kr For instance, a series of compounds were synthesized by reacting this compound with chloroacetyl chloride, followed by condensation with various amines. koreascience.kr

Another area of interest is the inhibition of enzymes involved in carbohydrate metabolism, such as alpha-glucosidase. Novel benzothiazole-triazole derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity, with some compounds showing promising results. hep.com.cn Additionally, some 2-amino[5'-(4-sulphonyl benzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazoles have been synthesized and shown to possess antidiabetic activity. pharmascholars.comnih.gov

| Compound Series | General Structure/Description | Enzyme/Target | Key Findings |

| 3(a-j) | Derived from 2-chloroacetamido-5-chloro-benzothiazole and various amines | Not specified | Indicated antidiabetic property in pharmacological evaluations. koreascience.kr |

| - | 2-amino[5’(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-flurobenzothiazole | Not specified | Reported to have antidiabetic activity. pharmascholars.comuobaghdad.edu.iq |

Antimalarial Activity

The global challenge of malaria and the rise of drug-resistant parasite strains necessitate the discovery of new antimalarial agents. cambridge.org Benzothiazole derivatives have been identified as a promising class of compounds in this regard. wiley.com While much of the research has focused on various substituted benzothiazoles, the core structure remains a key area of investigation. cambridge.org

Studies have shown that 2-substituted 6-nitro and 6-amino-benzothiazoles exhibit antimalarial properties against different strains of Plasmodium falciparum. cambridge.org In a related context, research on 2-acylamino-5-chlorobenzophenones, which share a similar substitution pattern, revealed that the presence of a chlorine atom could lead to inhibitors with improved selectivity towards malaria parasites. nih.gov This suggests that the 5-chloro substitution on a benzothiazole ring could be a favorable feature in the design of new antimalarial compounds.

| Compound Class | General Structure/Description | Parasite Strain(s) | Key Findings |

| 2-Acylamino-5-chlorobenzophenones | Modified benzophenones with a chlorine at the 5-position | Plasmodium falciparum | Replacement of a 5-acylamino group with chlorine resulted in improved selectivity towards malaria parasites. nih.gov |

| 2-Substituted 6-nitro/amino-benzothiazoles | Benzothiazole derivatives with substitutions at the 2 and 6 positions | W2 and 3D7 strains of P. falciparum | Some derivatives showed promising in vitro antimalarial potential. cambridge.org |

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the development of new antitubercular drugs is a priority. Benzothiazole derivatives have demonstrated potential in this area. rsc.org Mannich bases synthesized from 2-amino-5-chloro-6-fluorobenzothiazole and various sulfonamides have been screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv strains. derpharmachemica.com

Several of these synthesized compounds were found to be active against the pathogenic strain. derpharmachemica.com In other research, N-[1-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]amides, where R can be a chloro group, were synthesized and tested for their antitubercular activity, with some showing positive results against both typical and atypical mycobacteria. chempap.org

| Compound Series | General Structure/Description | Bacterial Strain | Key Findings |

| Mannich bases | Derived from 2-amino-5-chloro-6-fluorobenzothiazole and sulfonamides | Mycobacterium tuberculosis H37Rv | Compounds 6a, 6b, 6c, and 6d were reported to be active. derpharmachemica.com |

| N-[1-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]amides | R = Cl, Br, NO2, SCN, CH3 | Typical and atypical mycobacteria | Some compounds showed good antitubercular activity. chempap.org |

Other Pharmacological Activities

The search for new and effective treatments for epilepsy has included the investigation of benzothiazole derivatives. mdpi.comresearchgate.netnih.gov These compounds have been evaluated for their anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.netnih.gov

In one study, a series of new benztriazoles with a mercapto-triazole and other heterocyclic substituents attached to a benzothiazole core were synthesized and evaluated. mdpi.comresearchgate.netnih.gov While the specific derivatives of this compound were not the primary focus, the study demonstrated that modifications of the benzothiazole scaffold can lead to potent anticonvulsant agents. mdpi.comresearchgate.netnih.gov For instance, compounds 5i and 5j in that study, which were derivatives of 6-hydroxybenzothiazole, showed significant anticonvulsant activity with high protective index values, indicating a favorable safety profile. mdpi.comresearchgate.netnih.gov This suggests that the benzothiazole ring system is a viable starting point for developing new anticonvulsant drugs. chemistryjournal.net

| Compound ID | Chemical Name | Anticonvulsant Test | Key Findings |

| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES, scPTZ | Potent anticonvulsant activity with an ED50 of 50.8 mg/kg (MES) and 76.0 mg/kg (scPTZ). researchgate.netnih.gov |

| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES, scPTZ | Potent anticonvulsant activity with an ED50 of 54.8 mg/kg (MES) and 52.8 mg/kg (scPTZ), and a high protective index. researchgate.netnih.gov |

Benzothiazole derivatives have also been explored for their potential as analgesic agents. grafiati.com The structural similarities of some benzothiazoles to known analgesic drugs have prompted researchers to synthesize and evaluate new compounds for their pain-relieving effects. While specific studies focusing solely on the analgesic activity of this compound derivatives are limited in the provided context, the broader class of benzothiazoles has shown promise. grafiati.com For example, a study involving the synthesis of Schiff's bases from various substituted 2-aminobenzothiazoles reported on their anti-inflammatory and analgesic activities. grafiati.com This indicates that the benzothiazole scaffold is a relevant pharmacophore for the development of new analgesic compounds.

Anthelmintic Activity

Derivatives of this compound have been investigated for their potential to combat helminth infections. These studies typically involve the synthesis of new chemical entities based on the core structure and their subsequent evaluation against various species of earthworms, which serve as a common model in preliminary anthelmintic screening.

One area of research involves the creation of pyrazole-based Schiff bases. A series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine derivatives were synthesized and evaluated for their anthelmintic activity against earthworm species Eudrilus eugeniae and Megascolex konkanensis. asianpubs.org The precursor, 1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine, was synthesized from 2-amino-6-chlorobenzothiazole. asianpubs.org All the tested compounds in this series demonstrated good anthelmintic activity when compared to the standard drug, mebendazole. asianpubs.org

Another study synthesized various thiazolidinone derivatives containing the 2-amino-6-fluoro-7-chloro (1,3)-benzothiazole moiety. jchps.com These compounds were screened for anthelmintic activity using the earthworm Perituma posthuma. jchps.com The results, which measured the time taken for paralysis and death of the worms, indicated that several of the synthesized compounds showed significant activity at concentrations of 0.1% w/v, 0.2% w/v, and 0.5% w/v when compared to the standard drug albendazole. jchps.com

Fluoro-benzothiazole derivatives have also been noted for their anthelmintic potential. unam.mx For instance, a fluoro-benzothiazole compound incorporating a sulfonamide pyrazole (B372694) group showed activity against Peritum posthuma. unam.mx Similarly, various 2-amino benzothiazole derivatives with electron-withdrawing groups like chlorine at different positions have been synthesized and tested. unam.mx

The data below summarizes the findings from representative studies on the anthelmintic activity of this compound derivatives.

Table 1: Anthelmintic Activity of this compound Derivatives

| Derivative Class | Test Organism | Key Findings | Reference |

|---|---|---|---|

| (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazines | Eudrilus eugeniae & Megascolex konkanensis | All synthesized compounds showed good anthelmintic activity compared to the standard drug mebendazole. | asianpubs.org |

| 2(m-hydroxy-p-methoxyphenyl)-3(6'-fluoro-7'-chloro (1,3)-benzothiazol-2-yl) amido-2-phenyl thiazolidin-4-ones | Perituma posthuma | Several compounds showed significant activity at concentrations of 0.1%, 0.2%, and 0.5% w/v, comparable to albendazole. | jchps.com |

Antiviral Activity

The benzothiazole scaffold is a recurring motif in the development of antiviral agents. nih.govnih.gov Derivatives of this compound have been specifically explored for their ability to inhibit the replication of various viruses, including Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV).

In one study, benzothiazole carboxamide derivatives were synthesized and evaluated as HCV replicon inhibitors. nih.gov An indole-containing benzothiazole derivative demonstrated a 70% suppression of the HCV replicon, although it also showed 35% cytotoxicity against the host cells. nih.gov Further optimization led to the development of a disulphonamide analogue of benzothiazole, which was identified as a potent anti-HCV agent targeting the NS5A protein with good selectivity. nih.gov

Another series of compounds, pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives, were evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov These compounds showed the potential to reduce viral plaques by 50–61%. nih.gov Additionally, certain benzothiazolyl-arylhydrazones, specifically piperidinyl amidrazones, were found to possess significant antiviral activity against HSV-1. nih.gov

Research has also identified 2-aminobenzothiazoles as having high antiviral activity in general. nih.govresearchgate.net A series of 2-aminobenzothiazole analogs based on the clathrodin (B1669156) scaffold were investigated for their effects in an HCV replicon model. researchgate.net Two compounds, 4d and 7, were found to suppress the HCV replicon by more than 70%, but they also exhibited cytotoxicity levels of 35% and 44%, respectively, against the host cells. researchgate.net

The table below presents findings on the antiviral activity of selected this compound derivatives.

Table 2: Antiviral Activity of this compound Derivatives

| Derivative Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Indole containing benzothiazole carboxamide | Hepatitis C Virus (HCV) | Demonstrated 70% suppression of the HCV replicon, with 35% host cell cytotoxicity. | nih.gov |

| Disulphonamide analogue of benzothiazole | Hepatitis C Virus (HCV) | Identified as a potent and selective anti-HCV agent targeting the NS5A protein. | nih.gov |

| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | Showed a 50–61% reduction in viral plaques. | nih.gov |

| 2-Aminobenzothiazole analogs (Clathrodin-based) | Hepatitis C Virus (HCV) | Compounds suppressed HCV replicon by >70%, but also showed significant cytotoxicity (35-44%). | researchgate.net |

Antioxidant Activity

Oxidative stress caused by free radicals is implicated in numerous diseases. Antioxidant compounds can mitigate this damage, and benzothiazole derivatives have shown promise in this area. nih.govtandfonline.comtandfonline.comresearchgate.net The incorporation of the 5-chlorobenzothiazole moiety has been a strategy in the synthesis of novel compounds with potential antioxidant properties. tandfonline.com

In one study, new spiroindolinones bearing a 5-chlorobenzothiazole group were synthesized. tandfonline.com These compounds were evaluated for their ability to inhibit lipid peroxidation and scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. tandfonline.com The results indicated that most of the tested compounds exhibited potent scavenging activities against the ABTS radical and had strong inhibitory capacity against lipid peroxidation. tandfonline.com

Another research effort focused on synthesizing Schiff's bases from 2-amino-6-chloro benzothiazole and o-Vanillin. jocpr.com These compounds were tested for their antioxidant activity using DPPH and ABTS assays. The o-Vanilidine-2-amino-6-chloro benzothiazole derivative showed an IC50 value of 52.36 µg/mL in the ABTS assay, indicating good radical scavenging ability. jocpr.com The presence of hydroxyl and methoxy (B1213986) groups on the synthesized compounds was noted to contribute to their radical scavenging activities. jocpr.com

Further research into benzothiazole based rdd.edu.iqgrafiati.com-triazolo[4,3-a]quinoxalines also revealed antioxidant potential. grafiati.com When screened using DPPH and hydrogen peroxide scavenging methods, some of the synthesized compounds showed moderate to high activity compared to the standard, ascorbic acid. grafiati.com

The following table summarizes the antioxidant activities of various this compound derivatives.

Table 3: Antioxidant Activity of this compound Derivatives

| Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Spiroindolinones bearing 5-chlorobenzothiazole | ABTS radical scavenging, Lipid Peroxidation | Most compounds showed potent scavenging activity against ABTS radical and strong inhibition of lipid peroxidation. | tandfonline.com |

| o-Vanilidine-2-amino-6-chloro benzothiazole (Schiff's base) | ABTS radical scavenging | Showed good activity with an IC50 value of 52.36 µg/mL. | jocpr.com |

| Benzothiazole based rdd.edu.iqgrafiati.com-triazolo[4,3-a]quinoxalines | DPPH radical scavenging, H₂O₂ scavenging | Compounds 10g and 10i were the most active in the series, with others showing moderate activity compared to ascorbic acid. | grafiati.com |

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Biological Activity

Systematic modifications of the benzothiazole (B30560) ring have illuminated several structural features critical for biological activity. The inherent properties of the benzothiazole nucleus, combined with the electronic and steric effects of its substituents, dictate the molecule's interaction with biological targets.

Hydrophobic interactions play a significant role in the binding of benzothiazole derivatives to their biological targets. For example, a 3,4-dichloro-5-methylpyrrole moiety has been shown to engage in hydrophobic interactions within the lipophilic pocket of DNA gyrase B, interacting with residues such as Val167, Val120, and Ile78. nih.gov Conversely, modifying derivatives to have smaller molecular mass and reduced hydrophobicity can lead to improved peroral bioavailability. nih.gov

Electron-withdrawing groups are a recurring feature in biologically active benzothiazole derivatives. The nitro group, with its potent electron-withdrawing capacity, can create electron-deficient sites within the molecule, facilitating interactions with nucleophilic entities in biological systems like proteins and enzymes. nih.gov In comparative studies, the presence of a nitro group has been shown to confer superior antiproliferative activity compared to a chloro substituent, highlighting the importance of strong electron-withdrawing effects. mdpi.com The yield and reaction rate for the synthesis of some benzothiazole-containing heterocycles are also enhanced by the presence of electron-withdrawing groups on the reacting aldehydes. nih.gov

The C-2 and C-6 positions of the benzothiazole nucleus are critical hotspots for substitution, often leading to a wide array of biological activities. mdpi.comresearchgate.net The C-2 position is particularly reactive and serves as a common point for introducing diverse functional groups. mdpi.comlupinepublishers.com Studies have shown that substitutions at both the C-2 and C-6 positions can result in significant anticancer potential. nih.gov For example, placing a nitro or cyano group at the C-6 position has been found to enhance antiproliferative activity. mdpi.com

Molecular Docking Studies

Molecular docking provides invaluable insights into how these compounds interact with protein targets at a molecular level, helping to rationalize observed biological activities and guide future drug design.

Docking studies have revealed specific binding modes for 2-aminobenzothiazole (B30445) derivatives with various protein targets. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

In studies with PI3Kγ, derivatives of 2-aminobenzothiazole were shown to form hydrogen bonds with key amino acid residues in the ATP binding site. nih.gov For instance, interactions with aspartate (ASP 964 and ASP 841) and lysine (B10760008) (LYS 833) residues are crucial for binding. nih.gov

Similarly, the interaction of a benzothiazole derivative with lysozyme (B549824) is dominated by aromatic, hydrophobic, and van der Waals interactions. mdpi.com A key interaction involves π-π stacking between the benzothiazole's benzene (B151609) ring and the tryptophan residue TRP108 of the protein. mdpi.com

Docking of a butanamide derivative containing the 2-amino-5-chlorobenzothiazole moiety into the 3-TOP protein (an alpha-glucosidase) revealed a strong binding affinity. mdpi.comresearchgate.net The benzothiazole unit showed more significant interaction than other parts of the molecule, forming a hydrogen bond via its sulfur atom with Lysine 1460 and pi-alkyl interactions between the chlorine substituent and Tryptophan residues (TRP 1418 and TRP 1523). researchgate.net

Interactive Data Table: Molecular Docking of 2-Aminobenzothiazole Derivatives with PI3Kγ Enzyme

This table summarizes the docking scores and key hydrogen bond interactions of various synthesized 2-aminobenzothiazole derivatives (OMS compounds) within the PI3Kγ enzyme binding site. A higher LibDock score generally indicates a more favorable binding interaction.

| Compound | LibDock Score | Number of H-Bonds | Hydrogen Bond Interactions (Compound Part – Amino Acid) |

| OMS1 | 113.524 | 5 | N–ASP a:964, NH–ASP a:964, NH–ASP a:841, CH–ASP a:841, O–LYS a:833 |

| OMS2 | 121.194 | 5 | N–ASP a:964, NH–ASP a:964, NH–ASP a:841, CH–ASP a:841, O–LYS a:833 |

| OMS3 | 117.915 | 2 | O–LYS a:833, NH–ASP a:841 |

| OMS4 | 112.952 | 2 | NH–ASP a:841, O–ASP a:964 |

| OMS5 | 123.488 | 3 | NH–ASP a:841, O–ASP a:964, O–ASP a:837 |

| OMS6 | 126.434 | 5 | O–LYS a:833, N–ASP a:964, NH–ASP a:964, NH–ASP a:841, CH–ASP a:841 |

Data sourced from a computational docking study on novel 2-aminobenzothiazole derivatives. nih.gov

Prediction of Binding Affinities and Pharmacophore Sites

Molecular docking and pharmacophore modeling are essential computational tools for predicting how a ligand, such as a this compound derivative, will interact with a biological target. These methods provide insights into binding affinities and the key structural features required for activity.

Molecular docking studies have been employed to investigate the potential of this compound derivatives as anticancer and antidiabetic agents. researchgate.netmdpi.com For instance, novel derivatives have been docked against protein targets like PI3Kγ to explore their anticancer mechanism. nih.gov These simulations predict the binding mode and estimate the binding energy, which correlates with the compound's inhibitory potential. In one study, certain amino acid conjugates of quinolinyl-benzothiazoles, which share the core benzothiazole structure, exhibited remarkable docking scores against the human estrogen receptor, leading to their selection for in vitro anticancer evaluation. researchgate.net Similarly, a synthesized butanamide containing a 5-chlorobenzoxazole (B107618) and a benzothiazole unit was evaluated via docking studies against the 3-TOP protein, suggesting its potential as an alpha-glucosidase inhibitor for diabetes treatment. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. For 2-aminobenzothiazole derivatives, structure-based pharmacophore models have been used to design inhibitors for targets like the Hsp90 C-terminal. nih.gov These models reveal that the benzothiazole core itself is a critical feature, and modifications at other positions can significantly influence binding and activity. nih.gov

Table 1: Representative Docking Study Results for Benzothiazole Derivatives This table is illustrative, based on findings for related benzothiazole structures.

| Compound Series | Protein Target | Observed Interaction | Predicted Outcome | Reference |

|---|---|---|---|---|

| Quinolinyl–benzothiazolyl amino acid conjugates | Human Estrogen Receptor (2IOK) | High docking scores | Potential anticancer activity | researchgate.net |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Alpha-glucosidase (3-TOP) | Favorable binding pose | Potential antidiabetic activity | mdpi.com |

| 2-Aminobenzothiazole derivatives | PI3Kγ | Inhibition predicted | Potential anticancer mechanism | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of activity for newly designed molecules before their synthesis.

For benzazole derivatives, including those with a halogenated benzothiazole core, QSAR models have been developed to understand their antiproliferative effects. mdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or 3D properties of a molecule—to build a predictive equation.

Correlation of Chemical Structure with Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their structural features. SAR and QSAR studies have elucidated several key correlations. The 2-aminobenzothiazole scaffold itself is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov

QSAR studies on a series of benzazoles with antiproliferative activity against the HuT78 T-cell lymphoma line have shown that the 3D distribution of atomic mass and polarizability are critical factors. mdpi.com The models utilized 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) descriptors, specifically Mor30m and Mor09p. mdpi.com The analysis revealed that higher values for these descriptors, influenced by the type and position of substituents on the benzazole ring, correlated with enhanced antitumor effects. mdpi.com For example, the introduction of bulky or polarizable groups at specific positions can modulate activity.

General SAR findings for 2-aminobenzothiazole derivatives targeting kinases like VEGFR-2 indicate that the benzothiazole moiety is often crucial for activity, and replacing it with other aryl groups can significantly diminish biological effect. nih.gov Furthermore, substitutions on the benzothiazole ring system itself, such as the addition of a methyl group, have been shown to reduce activity in certain contexts. nih.gov In a study of halogen- and amidino-substituted benzothiazoles, the amidino-substituted compounds generally displayed stronger antiproliferative activity than their halogen-substituted counterparts, highlighting the significant impact of the substituent at the 6-position. mdpi.com

Predictive Models for Drug Design

The primary utility of a QSAR model is its predictive power. A statistically robust QSAR model can be used to screen virtual libraries of compounds and prioritize candidates for synthesis, thereby accelerating the drug design process.

For halogenated benzazoles, QSAR models have been developed and validated to predict antiproliferative activity. mdpi.com The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²) for the training set and the squared predictive correlation coefficient (Q²) for the test set. A 3D-QSAR model developed for 2-acylaminothiazole derivatives, a related class of compounds, yielded statistically significant R² (0.90) and Q² (0.85) values, indicating a highly robust and reliable model. nih.gov Such models, once validated, can reliably predict the IC₅₀ values of new derivatives based solely on their chemical structure. mdpi.com

These predictive models are visualized through contour maps, which show regions where certain properties (e.g., steric bulk, positive charge, hydrophobicity) are predicted to either increase or decrease biological activity. This provides a clear roadmap for medicinal chemists to design new this compound derivatives with potentially enhanced efficacy. nih.gov

Computational Predictions for Drug-likeness and ADME Properties

Beyond binding to a target, a successful drug must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exhibit "drug-likeness." Computational tools are widely used to predict these properties early in the discovery pipeline, filtering out compounds likely to fail in later development stages.

Various online servers and software, such as SwissADME and admetSAR, are used to calculate these properties for derivatives of this compound. nih.govnih.gov These predictions are often guided by established rules, including Lipinski's Rule of Five, which suggests that poor oral absorption is likely for compounds with a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. mdpi.com Other filters like Veber's rule (related to rotatable bonds and polar surface area) also provide insight into oral bioavailability. nih.gov

For libraries of benzothiazole derivatives, in silico ADME predictions have shown that many compounds possess good drug-like properties. nih.gov For example, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives found that most compounds complied with Lipinski's and Veber's rules, indicating good potential for intestinal absorption and bioavailability. nih.gov Similarly, ADME analysis of pseudothiohydantoin derivatives, which can be derived from aminothiazoles, showed favorable absorption, distribution, and excretion parameters for most compounds tested. mdpi.com These predictions are crucial for optimizing the this compound scaffold not just for potency but also for pharmacokinetic performance.

Table 2: Illustrative In Silico ADME & Drug-Likeness Predictions for Hypothetical this compound Derivatives This table presents example data based on typical computational predictions for small molecules.

| Parameter | Derivative 1 (Parent) | Derivative 2 (+ Ethyl Group) | Derivative 3 (+ Phenyl Group) | Acceptable Range for Drug-Likeness |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 184.65 | 212.70 | 260.74 | < 500 |

| LogP (Lipophilicity) | 2.5 | 3.2 | 4.1 | < 5 |

| Hydrogen Bond Donors | 1 | 1 | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 55.1 | 55.1 | 55.1 | < 140 |

| GI Absorption | High | High | High | High |

| Lipinski's Rule Violations | 0 | 0 | 0 | 0 |

Preclinical Evaluation and Further Research Directions

In Vivo Efficacy Studies

Following initial in vitro screening, promising 2-aminobenzothiazole (B30445) derivatives are advanced to in vivo studies to assess their antitumor activity in a living organism. These studies are crucial for understanding the compound's real-world potential and limitations. For instance, a 2-aminobenzothiazole derivative, compound 41, demonstrated a remarkable ability to suppress tumor cell proliferation and reduce tumor burden in vivo. nih.gov Mechanistic studies revealed that its efficacy is linked to the induction of G2/M cell cycle arrest in cancer cell lines. nih.gov

Xenograft models, where human tumor cells are implanted into immunocompromised animals like mice, represent a cornerstone of preclinical cancer research. Several 2-aminobenzothiazole derivatives have shown significant dose-dependent antitumor efficacy in these models.

One derivative, compound 46, was effective in a human melanoma A375 (BRAFV600E) xenograft model without causing weight loss in the animals. nih.gov It also demonstrated the ability to delay tumor growth in an HMVII (NRASQ61K/BRAFG469V) model. nih.gov Another compound, a CSF1R inhibitor designated as compound 3, reduced tumor growth by 62% in an MC38 colon adenocarcinoma xenograft model. nih.gov Furthermore, a stearoyl-CoA desaturase (SCD) inhibitor, (R)-103, which is an active metabolite of a prodrug, significantly arrested tumor growth in a modified tumor xenograft model with no observable toxicity. nih.gov

Table 1: Efficacy of 2-Aminobenzothiazole Derivatives in Xenograft Models

| Compound | Target/Class | Xenograft Model | Efficacy | Source |

|---|---|---|---|---|

| Compound 46 | BRAF Kinase Inhibitor | A375 (Human Melanoma) | Dose-dependent antitumor efficacy, no weight loss | nih.gov |

| Compound 3 | CSF1R Inhibitor | MC38 (Colon Adenocarcinoma) | 62% reduction in tumor growth | nih.gov |

| (R)-103 | SCD Inhibitor (Active Metabolite) | Modified Tumor Xenograft | Significant arrest of tumor growth, no obvious toxicity | nih.gov |

Prodrug Design and Development

A significant hurdle in drug development is overcoming poor physicochemical properties of a promising lead compound, such as high lipophilicity (poor water solubility) and suboptimal pharmacokinetic profiles. nih.govepa.gov Prodrugs are inactive or less active precursors that are chemically or enzymatically converted into the active parent drug in the body. epa.gov This strategy is employed to improve drug delivery, enhance bioavailability, and reduce systemic toxicity. nih.govepa.gov

High lipophilicity can limit a drug's solubility in aqueous environments like blood plasma, hindering its administration and distribution. A common prodrug strategy to circumvent this is to attach a polar, water-soluble promoiety to the parent drug. This temporarily masks the lipophilic nature of the drug, improving its solubility. The promoiety is later cleaved in vivo to release the active compound.

For the 2-aminobenzothiazole class, a tumor-activated prodrug strategy has been explored. nih.gov In one example, the derivative (R)-102 was designed as a prodrug that is transformed into the more active analogue, (R)-103, by enzymes like CYP4F11 that are specifically expressed in sensitive cancer cells. nih.gov This approach not only improves the compound's properties but also offers a targeted activation mechanism, potentially sparing healthy tissues. nih.gov

The success of a prodrug strategy hinges on the efficient and predictable conversion of the prodrug back to its active parent form within the body. epa.gov This regeneration is a critical factor evaluated during preclinical studies.

In the case of the 2-aminobenzothiazole-based SCD inhibitor, the prodrug (R)-102 was shown to be effectively transformed into its active metabolite (R)-103 within H2122 lung cancer cells. nih.gov This biotransformation is mediated by enzymes present in the target tumor cells, confirming the viability of a tumor-activated prodrug approach. nih.gov This strategy offers the promise of exploiting potent inhibitors while avoiding the toxicity associated with systemic drug exposure. nih.gov

Investigation of Synergistic Effects with Other Compounds

The complexity of cancer often requires combination therapies to target multiple pathways and overcome resistance. While the 2-aminobenzothiazole scaffold has been used to create molecules targeting a wide array of proteins, the investigation into their synergistic effects when combined with other established anticancer agents is a crucial and evolving area of research. nih.govacs.org Designing synergistic drug combinations is a key strategy to improve the therapeutic index of cancer drugs and enhance clinical outcomes. acs.org Future studies are needed to explore specific combinations of 2-aminobenzothiazole derivatives with other chemotherapeutics to identify potential synergistic interactions that could lead to more effective treatment regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-chlorobenzothiazole and its derivatives?

- The compound is synthesized via a one-step reaction under acidic conditions (0–5°C) using substituted anilines and potassium thiocyanate, followed by bromination . Derivatives are synthesized through reactions with acetyl chloride ethyl ester, hydrazine hydrate, and thiosemicarbazide to form esters, hydrazides, and oxadiazole-thiol derivatives, respectively . Ethanol recrystallization is typically used for purification .

Q. How are structural characterizations performed for this compound derivatives?

- FT-IR and ¹H-NMR spectroscopy are critical for confirming functional groups and molecular structure. For example, FT-IR peaks at 3434 cm⁻¹ (N-H stretching) and 1739 cm⁻¹ (C=O ester) confirm intermediate structures, while ¹H-NMR data (e.g., δ 2.5–3.5 ppm for CH₂ groups) validate substituent integration . Elemental analysis (C, H, N) is also used to verify purity .

Q. What safety protocols are recommended for handling this compound?